beta,4-Dimethyl-alpha-methylenecyclohexanepropionaldehyde
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Overview
Description
Beta,4-Dimethyl-alpha-methylenecyclohexanepropionaldehyde: is an organic compound with the molecular formula C12H20O . It is known for its unique structure, which includes a cyclohexane ring with multiple substituents. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta,4-Dimethyl-alpha-methylenecyclohexanepropionaldehyde typically involves the reaction of cyclohexanone with suitable reagents to introduce the methylene and propionaldehyde groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods ensure consistent quality and efficiency in the production of the compound .
Chemical Reactions Analysis
Types of Reactions: Beta,4-Dimethyl-alpha-methylenecyclohexanepropionaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Beta,4-Dimethyl-alpha-methylenecyclohexanepropionaldehyde is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of beta,4-Dimethyl-alpha-methylenecyclohexanepropionaldehyde involves its interaction with specific molecular targets. The compound may act as an electrophile, reacting with nucleophiles in biological systems. Pathways involved in its mechanism of action include enzyme-mediated transformations and receptor binding .
Comparison with Similar Compounds
Cyclohexanone: A precursor in the synthesis of beta,4-Dimethyl-alpha-methylenecyclohexanepropionaldehyde.
Cyclohexanepropanal: Shares a similar structure but lacks the methylene group.
4-Methylcyclohexanone: Similar in structure but with different substituents.
Uniqueness: this compound is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from synthetic chemistry to industrial production .
Properties
CAS No. |
77758-68-0 |
---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
3-(4-methylcyclohexyl)-2-methylidenebutanal |
InChI |
InChI=1S/C12H20O/c1-9-4-6-12(7-5-9)11(3)10(2)8-13/h8-9,11-12H,2,4-7H2,1,3H3 |
InChI Key |
YIAJIVSUDZUUOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(C)C(=C)C=O |
Origin of Product |
United States |
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